molecular formula C11H9NO2 B8602291 (7-Methoxy-1-benzofuran-3-yl)acetonitrile

(7-Methoxy-1-benzofuran-3-yl)acetonitrile

Cat. No. B8602291
M. Wt: 187.19 g/mol
InChI Key: HEGOPTQWHGBOHJ-UHFFFAOYSA-N
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Patent
US07943634B2

Procedure details

The solution of 7-methoxy-1-benzofuran-3(2H)-one (reference) (7.5 g, 0.046 mol), cyanoacetic acid (19.55 g, 0.23 mol) and ammonium acetate (7.08 g, 0.092 mol) in xylene was refluxed for 16-18 h. using dean stark apparatus. Xylene was removed under diminished pressure. Brown black residue was taken in ethyl acetate, washed with water and concentrated. On purification on silica gel it yielded (7-methoxy-1-benzofuran-3-yl)acetonitrile (30%).
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
19.55 g
Type
reactant
Reaction Step One
Quantity
7.08 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:11]2[O:10][CH2:9][C:8](=O)[C:7]=2[CH:6]=[CH:5][CH:4]=1.[C:13]([CH2:15]C(O)=O)#[N:14].C([O-])(=O)C.[NH4+]>C1(C)C(C)=CC=CC=1>[CH3:1][O:2][C:3]1[C:11]2[O:10][CH:9]=[C:8]([CH2:15][C:13]#[N:14])[C:7]=2[CH:6]=[CH:5][CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
COC1=CC=CC=2C(COC21)=O
Name
Quantity
19.55 g
Type
reactant
Smiles
C(#N)CC(=O)O
Name
Quantity
7.08 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Xylene was removed under diminished pressure
WASH
Type
WASH
Details
washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
On purification on silica gel it

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=CC=2C(=COC21)CC#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.